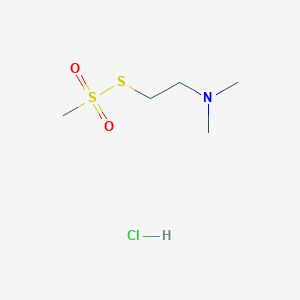
S-(2-(Dimethylamino)ethyl) methanesulfonothioate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE HYDROCHLORIDE: is a chemical compound with the molecular formula C5H14ClNO2S2 and a molecular weight of 219.75 g/mol . It is commonly used in various scientific research fields, particularly in neurology and proteomics . The compound is known for its role in cross-linking reactions and its involvement in the formation of carbon-sulfur bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE HYDROCHLORIDE typically involves the reaction of N,N-dimethyl-2-aminoethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods: Industrial production of (DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE HYDROCHLORIDE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The compound can be reduced to form thiols and other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a cross-linking agent in the synthesis of polymers and other macromolecules .
- Involved in the formation of carbon-sulfur bonds, which are important in organic synthesis .
Biology:
- Utilized in the study of protein-protein interactions through cross-linking experiments .
- Employed in the modification of biomolecules for various biochemical assays .
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents .
- Studied for its role in the development of novel pharmaceuticals targeting neurological disorders .
Industry:
Mécanisme D'action
Molecular Targets and Pathways: (DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE HYDROCHLORIDE exerts its effects primarily through its ability to form covalent bonds with nucleophilic sites on biomolecules . This cross-linking ability allows it to modify the structure and function of proteins and other macromolecules . The compound can target various molecular pathways, including those involved in neurotransmission and signal transduction .
Comparaison Avec Des Composés Similaires
(DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE: Similar in structure but lacks the hydrochloride component.
(DIMETHYLAMINO)ETHYL METHANESULFONATE: Contains a methanesulfonate group instead of a methanethiosulfonate group.
(DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE SODIUM: Similar structure but with a sodium counterion instead of hydrochloride.
Uniqueness: (DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . Its ability to form stable cross-links with biomolecules makes it particularly valuable in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C5H14ClNO2S2 |
|---|---|
Poids moléculaire |
219.8 g/mol |
Nom IUPAC |
N,N-dimethyl-2-methylsulfonylsulfanylethanamine;hydrochloride |
InChI |
InChI=1S/C5H13NO2S2.ClH/c1-6(2)4-5-9-10(3,7)8;/h4-5H2,1-3H3;1H |
Clé InChI |
JTJMHLNGRWRKJE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCSS(=O)(=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725383.png)
![[1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13725403.png)

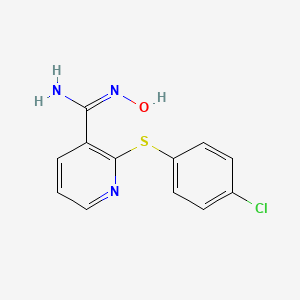
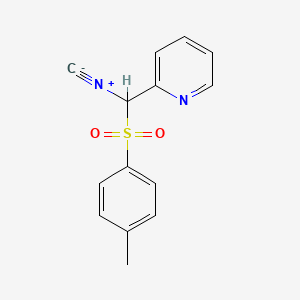

![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13725441.png)
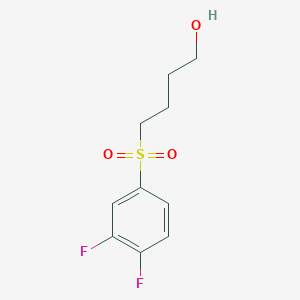
![N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13725445.png)
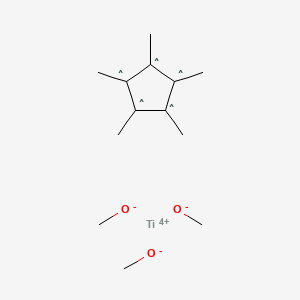
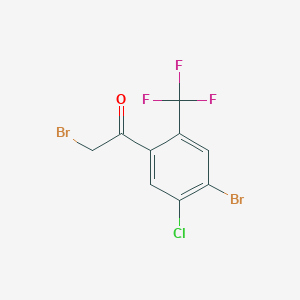

![2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13725456.png)
